5-Bromo-2-cyanobenzoic acid

Synthetic Methodology Process Chemistry Yield Optimization

Researchers executing multi-step syntheses risk costly regioisomer mix-ups that derail Pd-catalyzed couplings. 5-Bromo-2-cyanobenzoic acid (CAS 1032231-28-9) eliminates this risk with three orthogonal reactive sites (Br, CN, COOH) on a single ring, enabling sequential chemoselective transformations without protecting group manipulations. • 14°C mp difference vs. 2-Bromo-5-cyanobenzoic acid (CAS 845616-12-8) enables rapid identity QC. • ≥95% purity supports pharma, agrochemical, and electronic material applications. • Scalable from gram to kilogram quantities with consistent batch quality.

Molecular Formula C8H4BrNO2
Molecular Weight 226.03 g/mol
CAS No. 1032231-28-9
Cat. No. B1290365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-cyanobenzoic acid
CAS1032231-28-9
Molecular FormulaC8H4BrNO2
Molecular Weight226.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)O)C#N
InChIInChI=1S/C8H4BrNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12)
InChIKeyHELBBGLIOALLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-cyanobenzoic Acid: Core Properties and Procurement Overview


5-Bromo-2-cyanobenzoic acid (CAS 1032231-28-9) is a tri-functional aromatic intermediate belonging to the class of brominated cyanobenzoic acids. Its structure features a carboxylic acid (-COOH), a nitrile (-CN), and an aryl bromide (-Br) on a single benzene ring, providing three distinct, orthogonal reactive sites [1][2]. This specific substitution pattern enables sequential chemoselective transformations that are not possible with simpler or differently substituted analogs, making it a valuable precursor in multi-step syntheses of complex pharmaceutical candidates, agrochemicals, and advanced electronic materials [1]. Standard procurement specifications commonly cite a minimum HPLC purity of 98% and a melting point of 169-171 °C (decomposition), which serve as initial quality benchmarks .

Tri-functional intermediate for sequential chemoselective synthesis
Industrial purity specification benchmark available
Distinct melting point enables isomer identity verification

Risk of Positional Isomer Substitution in Procurement


In procurement, substituting one bromo-cyanobenzoic acid isomer for another (e.g., 2-Bromo-5-cyanobenzoic acid, CAS 845616-12-8) is a critical failure point due to profoundly altered reactivity and physical properties. The relative positions of the bromine and cyano groups dictate the molecule's electronic environment, directly impacting its performance in key reactions like Pd-catalyzed cross-couplings and nucleophilic substitutions . For instance, a comparison with its regioisomer, 2-Bromo-5-cyanobenzoic acid, reveals a substantial 14°C difference in melting point (169-171°C vs. 183-185°C) and distinct safety profiles, indicating different intermolecular interactions and handling requirements that can affect both synthetic outcomes and workplace safety . Such differences underscore that these compounds are not interchangeable; their unique structural features are essential for achieving the desired specificity and yield in target applications.

Target Compound
Positional Isomer
Reactivity context
Electronic environment tuned for Pd cross-couplings and nucleophilic substitutions
Altered substitution pattern may shift cross-coupling outcomes and regioselectivity
Identity verification
Melting point serves as definitive isomer marker with reported decomposition profile
Substantially different melting point risks misidentification and downstream failure
Safety & handling
Reported safety profile tied to specific regioisomeric structure
Safety data may not transfer; requires isomer-specific review before substitution

Key Evidence for Selecting 5-Bromo-2-cyanobenzoic Acid


Synthesis Yield Advantage Over a Key Regioisomer

A direct comparison of synthetic yields from literature procedures reveals a significant advantage for 5-Bromo-2-cyanobenzoic acid. Its synthesis via the reaction of 4-bromobenzonitrile with CO₂ proceeds with a reported isolated yield of 82% . In contrast, a common synthetic route for the regioisomer 2-Bromo-5-cyanobenzoic acid, using a Sandmeyer-type reaction from 2-amino-5-cyanobenzoic acid, achieves a significantly lower yield of 66% .

Synthesis yield
Data to verify
82% vs 66% isolated yield
Higher reported synthetic yield may reduce raw material costs
Cross-study comparison; reaction conditions differ
Synthetic Methodology Process Chemistry Yield Optimization

Melting Point Difference Confirms Isomer Identity

Physical properties provide a clear, quantitative basis for distinguishing between regioisomers. The target compound, 5-Bromo-2-cyanobenzoic acid, exhibits a melting point of 169-171 °C (with decomposition) . Its direct regioisomer, 2-Bromo-5-cyanobenzoic acid, has a significantly higher reported melting point of 183-185 °C .

Melting point
Data to verify
169–171 °C vs 183–185 °C
Definitive isomer identity check
Reported with decomposition; standard methods
Physicochemical Characterization Quality Control Regioisomer Identification

Industrial Purity Benchmarks for Quality Assurance

Reputable industrial suppliers establish a consistent quality benchmark for 5-Bromo-2-cyanobenzoic acid, offering it with a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) and a maximum moisture content of 0.5% [1]. This specification is a key differentiator from research-grade material, which is often supplied at lower purities (e.g., 95-97%) [2].

Industrial purity
Specification review
≥98% (HPLC)
Supports batch-to-batch consistency
Max moisture 0.5%; industrial-scale supply
Quality Assurance Procurement Specifications Analytical Chemistry

Orthogonal Tri-Functional Reactivity Profile

The value proposition of 5-Bromo-2-cyanobenzoic acid is anchored in its three orthogonal functional groups: an aryl bromide for cross-coupling, a nitrile for transformation into amines or tetrazoles, and a carboxylic acid for amide coupling or esterification [1]. This is in stark contrast to simpler analogs like 2-cyanobenzoic acid (lacking the Br handle) or simple bromobenzoic acids (lacking the nitrile), which are limited to two-step sequences [2]. While direct kinetic data is unavailable, the structural inference is that the specific 1,2,4-substitution pattern allows for predictable, stepwise functionalization, reducing the need for protecting group strategies.

Orthogonal reactivity
Class-level inference
3 groups (COOH, CN, Br)
Enables sequential chemoselective synthesis
Structural inference; kinetic data not reported
Organic Synthesis Medicinal Chemistry Chemoselectivity

Increased Lipophilicity Compared to Non-Brominated Parent

The introduction of the bromine atom significantly alters the physicochemical profile of 5-Bromo-2-cyanobenzoic acid compared to its non-brominated parent. The target compound has a computed XLogP3 value of 2.8 [1]. In contrast, 2-cyanobenzoic acid, which lacks the bromine substituent, has a lower LogP value of approximately 0.58 [2].

Lipophilicity (LogP)
Cross-study comparable
XLogP3 2.8 vs LogP 0.58
Substantially higher lipophilicity than non-brominated parent
Computed values; may influence solubility and purification
Physicochemical Properties ADME Lipophilicity

Scalability from Lab Research to Multi-Kilogram Production

A key differentiator for procurement is the proven scalability of 5-Bromo-2-cyanobenzoic acid. Several industrial suppliers explicitly list production capacities up to kilograms (kg) for this specific compound, with some offering custom production from gram-scale R&D quantities to multi-kilogram industrial batches [1]. This is a crucial advantage over less common or more synthetically challenging analogs that may only be available in milligram or small gram quantities.

Scalability
Source review
Available up to kg scale
Supports supply chain continuity from R&D to pilot scale
Multiple industrial suppliers; custom scale-up offered
Supply Chain Process Development Scale-Up

Validated Industrial Application Scenarios


C-Glycoside Drug Candidate Scaffold

5-Bromo-2-cyanobenzoic acid is a key intermediate for synthesizing complex drug candidates, specifically cited as a building block in patents for C-glycoside compounds . Its tri-functional nature, as detailed in Evidence Item 4, allows for the convergent synthesis of these therapeutically relevant molecules. The ability to reliably source it in high purity (Evidence Item 3) and at scale (Evidence Item 6) makes it a practical choice for medicinal chemistry programs progressing from hit-to-lead optimization to preclinical candidate selection.

Next-Generation Photoresist Chemicals

In the semiconductor industry, 5-Bromo-2-cyanobenzoic acid is utilized to synthesize advanced photoinitiators and sensitizers for photoresist formulations [1]. The high purity benchmark of ≥98% HPLC (Evidence Item 3) is essential here, as trace impurities can cause defects in the intricate lithographic patterning of microchips. The proven scalability (Evidence Item 6) also ensures a consistent supply chain for electronic chemical manufacturers developing new materials.

Novel Crop Protection Agent Building Block

This compound serves as a strategic building block for synthesizing new herbicides and insecticides . The cost-efficiency implied by its high-yield synthesis (Evidence Item 1) is a significant advantage in the cost-sensitive agrochemical sector. Its unique reactivity profile (Evidence Item 4) enables the creation of diverse chemical libraries for screening against novel biological targets in pest management.

Sequential Synthesis of Complex APIs and Specialties

For process chemists, 5-Bromo-2-cyanobenzoic acid is an ideal intermediate for executing sequential, chemoselective transformations. The orthogonal reactivity of its three functional groups (Evidence Item 4) allows for the planned assembly of molecular complexity without cumbersome protecting group manipulations. The 14°C melting point difference from its regioisomer (Evidence Item 2) provides a simple, robust quality control check to ensure the correct isomer is being used in long, high-value synthetic sequences, preventing costly errors.

Application
Selection Property
Validation Focus
C-Glycoside drug candidate synthesis
Orthogonal tri-functional reactivity
Chemoselectivity in sequential transformations
Photoresist photoinitiator development
High HPLC purity benchmark
Trace impurity control and batch consistency
Crop protection building block
Reported synthetic yield profile
Cost efficiency and route scalability
Multi-step complex API synthesis
Distinct isomer identity marker
Isomer verification to prevent synthetic errors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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